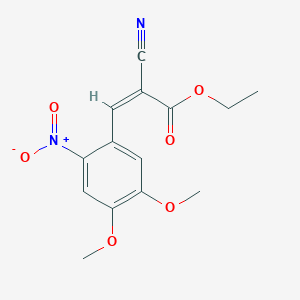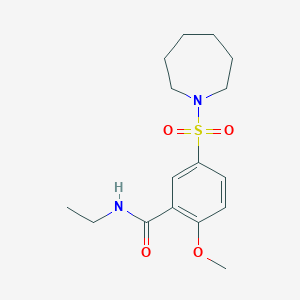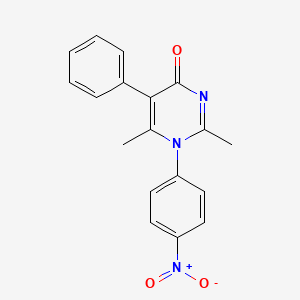![molecular formula C23H34ClN B5217257 1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride](/img/structure/B5217257.png)
1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3-(4-methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as MPHP or MDPHP. This compound belongs to the class of synthetic cathinones, which are known to have stimulant properties. The chemical structure of MPHP makes it a potential candidate for research in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of MPHP involves the inhibition of dopamine reuptake, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is responsible for the stimulant properties of MPHP. Additionally, MPHP has been shown to have an affinity for the serotonin transporter, which may contribute to its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
MPHP has been shown to have a range of biochemical and physiological effects. It has been found to increase heart rate and blood pressure, as well as cause hyperthermia. Additionally, MPHP has been shown to increase locomotor activity and induce stereotypy in animals.
Advantages and Limitations for Lab Experiments
The advantages of using MPHP in lab experiments include its strong affinity for the dopamine transporter, which makes it a useful tool for studying dopamine-related disorders. Additionally, MPHP has been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for studying anxiety and depression. The limitations of using MPHP in lab experiments include its potential for abuse and its adverse effects on the cardiovascular system.
Future Directions
There are several future directions for research on MPHP. One potential direction is to study its potential therapeutic applications in the treatment of Parkinson's disease. Additionally, further research is needed to understand the anxiolytic and antidepressant properties of MPHP and to determine its potential as a treatment for anxiety and depression. Finally, more research is needed to understand the potential adverse effects of MPHP on the cardiovascular system and to develop strategies to mitigate these effects.
Synthesis Methods
The synthesis of MPHP involves the reaction between 1-adamantanecarboxylic acid and 4-methylphenylmagnesium bromide, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained as a hydrochloride salt.
Scientific Research Applications
MPHP has been studied extensively for its potential therapeutic applications. It has been found to have a strong affinity for the dopamine transporter, which makes it a potential candidate for the treatment of Parkinson's disease. Additionally, MPHP has been shown to have anxiolytic and antidepressant properties, which make it a potential candidate for the treatment of anxiety and depression.
properties
IUPAC Name |
1-[[3-(4-methylphenyl)-1-adamantyl]methyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N.ClH/c1-18-5-7-21(8-6-18)23-14-19-11-20(15-23)13-22(12-19,16-23)17-24-9-3-2-4-10-24;/h5-8,19-20H,2-4,9-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMTZDKHRAIUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN5CCCCC5.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-Methylphenyl)-1-adamantyl]methyl}piperidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-methyl-1H-benzimidazol-1-yl)sulfonyl]anthra-9,10-quinone](/img/structure/B5217174.png)


![2-(4-biphenylyl)-2-oxoethyl 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B5217188.png)

![5-(4-bromophenyl)-2-(4-butoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5217205.png)
![3-[(4-chloro-3-nitrophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B5217211.png)

![3-ethyl-5-(3-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5217233.png)
![N-(3-methylphenyl)-3-[1-(3-pyridinylacetyl)-4-piperidinyl]propanamide](/img/structure/B5217265.png)
![2,4-dichloro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5217272.png)


![2-[(5-{[(2-chlorobenzyl)thio]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5217293.png)